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Compound of Interest

Compound Name: 5-Chloro-1,3-thiazol-2-amine

Cat. No.: B1585006

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-thiazol-2-
amine

Abstract

5-Chloro-1,3-thiazol-2-amine is a halogenated heterocyclic compound of significant interest in
medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive amino
group and a chlorine atom on the thiazole core, makes it a versatile building block for the
synthesis of novel compounds with potential therapeutic applications. This guide provides a
comprehensive overview of its core physicochemical properties, analytical methodologies for its
characterization, and essential safety protocols. While some empirical data for this specific
molecule is not widely published, this document synthesizes information from analogous
structures and provides field-proven experimental workflows for its complete characterization.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise identity. 5-
Chloro-1,3-thiazol-2-amine is defined by a five-membered thiazole ring substituted at position
2 with an amine group and at position 5 with a chlorine atom.

Chemical Structure:

This unique arrangement of heteroatoms and functional groups dictates its chemical behavior
and physical properties.
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Identifier Value Source
IUPAC Name 5-chloro-1,3-thiazol-2-amine N/A
CAS Number 41663-73-4 [1]
Molecular Formula C3HsCINzS [1112][3]
Molecular Weight 134.59 g/mol [1][2]
Canonical SMILES C1=C(SC(=N1)N)CI [1]
InChi Key SWQWTDAWUSBMGA- o

UHFFFAOYSA-N

Core Physicochemical Properties

A guantitative understanding of a compound's physical properties is critical for its application in
drug development, dictating aspects from reaction kinetics to formulation. Specific experimental
data for 5-Chloro-1,3-thiazol-2-amine on properties such as melting point and boiling point are
not readily available in public databases[1]. However, the following table summarizes known
and predicted properties and provides the basis for experimental determination.
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Value | Expected

Property L. Rationale & Significance
Characteristics
) The planar, polar structure with
Expected to be a crystalline ] )
Appearance ) potential for hydrogen bonding
solid at room temperature. ) ] )
typically results in a solid state.
A sharp melting point is a
) ) ) primary indicator of purity. Its
Melting Point Data not available[1]. S
determination is a fundamental
first step in characterization.
High boiling point is expected
due to polarity and hydrogen
Boiling Point Data not available[1]. bonding. Decomposition may
occur before boiling at
atmospheric pressure.
Expected to have low solubility =~ The aromatic ring and chlorine
B in water and higher solubility in ~ atom impart lipophilicity, while
Solubility ) .
polar organic solvents (e.g., the amine group allows for
DMSO, DMF, Methanol). some polar interactions.
) ] ) The pKa value is crucial for
The 2-amino group is basic. )
_ understanding the compound's
The pKa is expected to be o ] )
_ _ ) ionization state at physiological
lower than typical aliphatic o )
pKa pH, which impacts its

amines due to the electron-
withdrawing nature of the

thiazole ring.

absorption, distribution,
metabolism, and excretion
(ADME) profile.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While

specific spectra for this compound are not publicly cataloged, the expected data based on its

structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e H NMR:

o Amine Protons (-NHz): A broad singlet is expected, with a chemical shift that can vary
depending on solvent and concentration.

o Thiazole Proton (-CH): A singlet is expected in the aromatic region (typically & 7.0-8.0
ppm), shifted by the electronic effects of the adjacent sulfur atom and chlorine.

o BC NMR:

o Three distinct signals are expected for the three carbon atoms in the thiazole ring. The
carbon bearing the chlorine (C5) and the carbon attached to the amino group (C2) will be
significantly influenced by the heteroatoms, appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

e N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3100-3400 cm~1 region,
characteristic of a primary amine.

o C=N Stretch: A strong absorption band is anticipated around 1600-1650 cm~1, corresponding
to the endocyclic C=N bond of the thiazole ring.

o C-CI Stretch: A peak in the fingerprint region, typically between 600-800 cm~1, would indicate
the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that
support the proposed structure.

» Molecular lon Peak (M*): The spectrum should show a prominent molecular ion peak. Due to
the natural abundance of chlorine isotopes (3*Cl and 3’Cl in an approximate 3:1 ratio), a
characteristic M+2 peak with about one-third the intensity of the M+ peak is a definitive
indicator of a monochlorinated compound. For C3H33°CINzS, the expected exact mass is
approximately 133.97 Da|[2].
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Reactivity and Chemical Stability

The chemical behavior of 5-Chloro-1,3-thiazol-2-amine is governed by its three key features:
the aromatic thiazole ring, the nucleophilic amino group, and the electrophilic carbon-chlorine
bond.

Key Reactivity Sites

Nucleophilic Attack
(Acylation, Alkylation) i .
W 5-Chloro-1,3-thiazol-2-amine

. T8
Nucleophilic Substitution C§-P05|t|9n P CIl-C=C(-S-C(=N-)-NH2)
Thiazole Ring

Electrophilic Aromatic Substitution
(generally deactivated)

Click to download full resolution via product page
Caption: Key reactivity sites on the 5-Chloro-1,3-thiazol-2-amine molecule.

e Amino Group Reactivity: The exocyclic amino group is the primary site for reactions with
electrophiles. It can readily undergo acylation, alkylation, and condensation reactions to form
Schiff bases[4]. This functional handle is paramount for building molecular complexity.

e Chloro Group Reactivity: The chlorine atom at the 5-position is susceptible to nucleophilic
aromatic substitution, allowing for the introduction of various other functional groups (e.g.,
amines, thiols, alkoxides).

« Stability: The compound should be stored in a cool, dark place under an inert atmosphere to
prevent degradation. It may be sensitive to strong acids, strong oxidizing agents, and light[5]

[6].
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Analytical Methodologies & Experimental Protocols

To address the data gaps for this compound, the following standard operating procedures are
provided. These protocols are designed to be self-validating and are standard practice in

chemical research.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental physical constant used to assess the purity of a
crystalline solid. A sharp, defined melting range indicates high purity, whereas a broad or

depressed range suggests the presence of impurities.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol for Spectroscopic Analysis (NMR, IR, MS)

Causality: A combination of spectroscopic techniques is required for unambiguous structural
confirmation. Each technique provides complementary pieces of the structural puzzle.

NMR Sample Prep MS Sample Prep (ESI)

IR Sample Prep (ATR)

Prepare a dilute solution
(e.g., 1 mg/mL) in a suitable solvent
(e.g., Methanol, Acetonitrile).

Dissolve ~5-10 mg of sample
in 0.6 mL of deuterated solvent
(e.g., DMSO-d6, CDCI3).

Place a small amount of solid sample
directly onto the ATR crystal.

Y

Infuse directly into the

Transfer to NMR tube. Apply pressure with the anvil. -mass spectrometer,

Acquire & Process Data

Correlate Data for
Structural Confirmation
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Caption: Consolidated workflow for spectroscopic sample preparation and analysis.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical. While a specific safety
data sheet (SDS) for 5-Chloro-1,3-thiazol-2-amine is not widely available, data from
structurally similar compounds provides guidance.

o Hazard Classification: Based on analogous compounds like 2-Amino-5-chlorothiazole, this
compound should be treated as harmful if swallowed (Acute Toxicity, Category 4)[2]. It may
also cause skin and eye irritation[7][8].

* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a lab coat, and chemical-resistant gloves[7][8].

¢ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes|[7].

o Storage: Store in a tightly sealed container in a cool, dry, and dark place away from
incompatible materials such as strong oxidizing agents[6][9].

Conclusion

5-Chloro-1,3-thiazol-2-amine is a valuable heterocyclic building block with significant potential
for synthetic chemistry and drug discovery. This guide has detailed its known chemical identity,
predicted physicochemical and spectroscopic properties, and key reactivity sites. By following
the outlined experimental protocols, researchers can fully characterize this compound,
ensuring data integrity and enabling its effective use in the development of novel molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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